4-(3-Bromo-4-methylphenyl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromo-4-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8-5-6-9(7-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAOKNZBZMPKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Profile of 4 3 Bromo 4 Methylphenyl Butanoic Acid
The compound 4-(3-Bromo-4-methylphenyl)butanoic acid is a specific example of a halogenated aryl-butanoic acid derivative. While detailed research on this particular molecule is not extensively published, its chemical identity can be established through its structural and molecular information.
| Identifier | Value |
|---|---|
| CAS Number | 1368783-16-7 |
| Molecular Formula | C11H13BrO2 |
| MDL Number | MFCD21899216 |
Synthesis and Chemical Data
Detailed experimental procedures for the synthesis of 4-(3-Bromo-4-methylphenyl)butanoic acid are not widely documented in publicly available literature. However, general synthetic routes for similar aryl-butanoic acids can be inferred. A common method for preparing analogous compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid, is through a Friedel–Crafts reaction. wikipedia.org This typically involves the reaction of a substituted benzene (B151609), in this case, 1-bromo-2-methylbenzene, with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.org The resulting keto-acid can then be reduced to yield the final butanoic acid derivative.
Another potential synthetic pathway could be analogous to the synthesis of (S)-3-(4-Bromophenyl)butanoic acid, which involves a rhodium-catalyzed asymmetric arylation of an unsaturated ester followed by hydrolysis. orgsyn.org
Research and Applications
Specific research applications for 4-(3-Bromo-4-methylphenyl)butanoic acid are not extensively reported. However, based on its structural similarity to other halogenated aryl-alkanoic acids, it can be considered a valuable intermediate for chemical synthesis. For instance, the related compound N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been synthesized and investigated for its potential antibacterial activities. mdpi.com This suggests that derivatives of the bromo-methylphenyl moiety are of interest in medicinal chemistry research.
The butanoic acid functional group also opens avenues for various chemical modifications, allowing for its use as a building block in the creation of more complex molecules for materials science or pharmaceutical development.
Interactive Data Tables
Retrosynthetic Analysis of the Target Compound: 4-(3-Bromo-4-methylphenyl)butanoic acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For this compound, the analysis reveals several plausible synthetic pathways.
The most apparent disconnection is at the C-C bond between the aromatic ring and the butanoic acid side chain. This suggests an attachment of a four-carbon chain to a pre-functionalized 3-bromo-4-methylphenyl ring. This leads to two primary families of synthons: an electrophilic or nucleophilic 3-bromo-4-methylphenyl unit and a corresponding four-carbon chain with complementary reactivity.
A second level of disconnection involves the substituents on the aromatic ring. The bromo and methyl groups can be disconnected, suggesting the synthesis could start from a simpler toluene (B28343) or bromotoluene derivative. The order of introducing these substituents is crucial for achieving the correct 3-bromo-4-methyl regiochemistry, governed by the directing effects of the groups already present on the ring.
These disconnections give rise to the forward-synthesis strategies discussed in the subsequent sections, primarily focusing on either building the aromatic core first followed by side-chain attachment, or attaching a side chain to a simpler aromatic and then modifying the ring.
| Disconnection | Synthons | Potential Forward Reaction |
| Ar-CH₂(CH₂)₂COOH | Ar⁻ + ⁺CH₂(CH₂)₂COOH | Nucleophilic aromatic substitution or coupling |
| Ar-CH₂(CH₂)₂COOH | Ar⁺ + ⁻CH₂(CH₂)₂COOH | Friedel-Crafts type reactions |
| Ar-Br | Ar-H + Br⁺ | Electrophilic aromatic bromination |
| Ar-CH₃ | Ar-H + CH₃⁺ | Friedel-Crafts alkylation (less common) |
Approaches to Construct the Brominated Methylphenyl Moiety
The synthesis of the 3-bromo-4-methylphenyl core is a key challenge due to the need for precise regiocontrol. The directing effects of the methyl group (ortho-, para-directing) and the bromo group (ortho-, para-directing) must be carefully considered.
Directing the bromine atom to the desired position on a substituted toluene ring is a classic problem in electrophilic aromatic substitution. Starting with 4-methyl-substituted precursors is a common strategy.
Bromination of p-Toluic Acid: One potential route starts with p-toluic acid (4-methylbenzoic acid). The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. In this case, both groups direct incoming electrophiles to the same positions (C3 and C5). Therefore, direct bromination of 4-methylbenzoic acid using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield 3-bromo-4-methylbenzoic acid. This precursor can then be further elaborated.
Bromination of p-Xylene (B151628) Derivatives: Another approach involves the bromination of p-xylene. While direct bromination of p-xylene would lead to 2-bromo-p-xylene, starting with a functionalized p-xylene can provide the desired regiochemistry. For instance, the bromination of p-acetotoluide (the acetylated form of p-toluidine) followed by hydrolysis and removal of the amino group can yield 3-bromo-4-methyltoluene. The bulky acetamido group directs bromination to its ortho position (C3). The resulting 3-bromo-4-acetaminotoluene can be hydrolyzed to 3-bromo-4-aminotoluene, which can then be deaminated via a diazotization-reduction sequence to give 3-bromo-4-methyltoluene.
| Starting Material | Reagents | Key Intermediate | Rationale |
| p-Toluic Acid | Br₂, FeBr₃ | 3-Bromo-4-methylbenzoic acid | Convergent directing effects of -CH₃ and -COOH groups. |
| p-Acetotoluide | 1. Br₂/Acetic Acid 2. H₃O⁺, heat 3. NaNO₂, H₃PO₂ | 3-Bromo-4-methyltoluene | Acetamido group directs bromination ortho; subsequent deamination. |
Instead of direct bromination, building the ring from smaller, pre-functionalized pieces or using alternative functional group interconversions can offer more control. The synthesis of 3-bromo-4-methyltoluene is a key objective, as this compound can then undergo reactions to attach the butanoic acid side chain.
A well-documented procedure for creating a similar structure, m-bromotoluene, involves the diazotization of 3-bromo-4-aminotoluene. orgsyn.org This highlights the utility of amino groups as directing groups that can be readily removed. The synthesis of 3-bromo-4-aminotoluene itself starts from the bromination of p-acetotoluide, as mentioned previously. orgsyn.org This multi-step but reliable sequence provides a clean route to the desired 3-bromo-4-methylphenyl scaffold.
Formation of the Butanoic Acid Side Chain
Once the 3-bromo-4-methylphenyl moiety is secured, the next critical step is the introduction of the butanoic acid side chain. Several classic and modern carbon-carbon bond-forming reactions can be employed for this purpose.
One of the most direct methods for attaching a four-carbon chain to an aromatic ring is the Friedel-Crafts acylation using succinic anhydride (B1165640). This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), introduces a 3-aroylpropionic acid (a γ-keto acid) moiety. googleapis.comorganic-chemistry.org
In the context of synthesizing the target molecule, 3-bromo-4-methyltoluene could be reacted with succinic anhydride in the presence of AlCl₃. This would yield 4-(3-bromo-4-methylphenyl)-4-oxobutanoic acid. The ketone group in this intermediate must then be reduced to a methylene (B1212753) group to afford the final product. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this transformation. organic-chemistry.org
Reaction Scheme:
Acylation: 3-Bromo-4-methyltoluene + Succinic Anhydride --(AlCl₃)--> 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid
Reduction: 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid --(e.g., Zn(Hg), HCl)--> this compound
A variation of this approach involves using γ-butyrolactone instead of succinic anhydride, which can sometimes lead directly to the 4-arylbutanoic acid under specific conditions. google.comgoogle.com
| Aromatic Substrate | Acylating Agent | Catalyst | Intermediate Product |
| 3-Bromo-4-methyltoluene | Succinic anhydride | AlCl₃ | 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid |
| 3-Bromo-4-methyltoluene | γ-Butyrolactone | AlCl₃ | This compound |
Michael addition, or conjugate addition, offers an alternative route for forming the C-C bond. This strategy typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
For the synthesis of the target molecule, a nucleophilic version of the 3-bromo-4-methylphenyl ring, such as a Grignard reagent (3-bromo-4-methylphenylmagnesium bromide) or an organocuprate, could be added to a suitable four-carbon Michael acceptor. For example, reaction with diethyl maleate (B1232345) or a related succinic acid derivative could potentially form the desired carbon skeleton, although this may require multiple steps of reduction and hydrolysis to arrive at the final butanoic acid.
While less direct than Friedel-Crafts acylation for this specific target, related conjugate additions are powerful tools. For instance, the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate has been used to synthesize 3-(4-bromophenyl)butanoic esters, demonstrating the utility of this approach for creating aryl-alkanoic acid linkages. This suggests that a similar strategy, using a boronic acid derivative of 3-bromo-4-methyltoluene and an appropriate unsaturated ester, could be a viable, albeit more complex, pathway.
Homologation Reactions for Butanoic Acid Chain Elongation
Homologation reactions, which involve the extension of a carbon chain by a single methylene unit, are a powerful tool for the synthesis of carboxylic acids. For the elongation of a precursor like 3-(3-bromo-4-methylphenyl)propanoic acid to yield this compound, several classic and modern homologation strategies can be employed.
Arndt-Eistert Synthesis:
The Arndt-Eistert synthesis is a well-established three-step method for the one-carbon homologation of carboxylic acids. The sequence begins with the conversion of the starting carboxylic acid to its corresponding acyl chloride. This activated intermediate then reacts with diazomethane (B1218177) to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, typically catalyzed by a metal catalyst such as silver oxide (Ag₂O) or light, to generate a ketene (B1206846). This highly reactive ketene is then trapped by a nucleophile, such as water, to yield the homologated carboxylic acid.
The general applicability of the Arndt-Eistert synthesis makes it a viable, albeit traditional, approach for the synthesis of this compound from a suitable propanoic acid precursor. A significant drawback of this method is the use of diazomethane, which is toxic and explosive, necessitating careful handling and specialized equipment. To mitigate these risks, safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, have been developed.
Kowalski Ester Homologation:
As a safer alternative to the Arndt-Eistert synthesis, the Kowalski ester homologation offers a method for the homologation of esters without the use of diazomethane. This reaction involves the treatment of an ester with dibromomethyllithium, followed by a rearrangement induced by a second organolithium reagent to form an ynolate. This intermediate is then quenched with an alcohol in the presence of acid to afford the homologated ester. The ester can subsequently be hydrolyzed to the desired carboxylic acid. The Kowalski homologation is known for its operational simplicity as a one-pot procedure and its tolerance of various functional groups.
| Homologation Method | Starting Material | Key Reagents | Key Intermediate | Product | Key Advantages | Key Disadvantages |
| Arndt-Eistert Synthesis | 3-(3-Bromo-4-methylphenyl)propanoic acid | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Diazoketone, Ketene | This compound | Well-established, broad substrate scope | Use of hazardous diazomethane |
| Kowalski Ester Homologation | Methyl 3-(3-bromo-4-methylphenyl)propanoate | 1. LiCHBr₂ 2. n-BuLi 3. H₃O⁺, ROH | Ynolate | Methyl 4-(3-bromo-4-methylphenyl)butanoate | Avoids diazomethane, one-pot procedure | Requires cryogenic temperatures |
Stereoselective Synthesis and Chiral Resolution Techniques for Butanoic Acid Derivatives
The introduction of chirality into molecules like this compound, where the stereocenter would be at a position on the butanoic acid chain, can be critical for their biological activity. This can be achieved either through stereoselective synthesis or by resolving a racemic mixture.
Stereoselective Synthesis:
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. For arylbutanoic acid derivatives, various strategies can be employed. One common approach involves the asymmetric hydrogenation of a corresponding unsaturated precursor. Another powerful method is the use of chiral auxiliaries. For instance, an achiral precursor can be attached to a chiral auxiliary, which then directs a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.
Chiral Resolution:
The efficiency of this process depends heavily on the choice of the resolving agent and the crystallization solvent. A variety of chiral amines are commercially available, allowing for the screening of different resolving agents to find the optimal conditions for separation.
| Technique | Description | Key Reagents/Components | Advantages | Disadvantages |
| Stereoselective Synthesis | Direct synthesis of a single enantiomer. | Chiral catalysts, chiral auxiliaries. | High enantiomeric excess, atom economical. | Development of a specific method can be challenging. |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Chiral resolving agents (e.g., (R)- or (S)-1-phenylethylamine). | Widely applicable, uses readily available resolving agents. | Theoretical maximum yield of 50% for the desired enantiomer, can be labor-intensive. |
Catalytic Methodologies in the Synthesis of Arylbutanoic Acids
Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of carbon-carbon bonds and are highly applicable to the synthesis of arylalkanoic acids.
Suzuki Coupling:
The Suzuki coupling reaction is a versatile method for forming a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide, catalyzed by a palladium(0) complex. For the synthesis of this compound or its precursors, this reaction could be envisioned in several ways. For instance, a suitable boronic acid derivative of the butanoic acid chain could be coupled with 1,3-dibromo-4-methylbenzene. More commonly, a precursor like a protected 4-bromobut-1-ene could be coupled with (3-bromo-4-methylphenyl)boronic acid, followed by transformation of the butenyl side chain to the butanoic acid. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide. This reaction could be utilized to form the carbon skeleton of this compound. For example, 1-bromo-3-iodo-4-methylbenzene (with the iodo group being more reactive in the Heck reaction) could be coupled with an acrylate (B77674) ester, such as ethyl but-3-enoate. The resulting product, an aryl-substituted unsaturated ester, could then be hydrogenated to give the corresponding saturated butanoate ester, which can be hydrolyzed to the final acid. The Heck reaction is a powerful tool for C-C bond formation, particularly for the arylation of alkenes.
| Catalytic Method | Coupling Partners | Catalyst System (Typical) | Product Type | Key Advantages |
| Suzuki Coupling | Organoboronic acid/ester + Organohalide | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-substituted alkane/alkene | Mild conditions, high functional group tolerance, low toxicity of reagents. |
| Heck Reaction | Alkene + Aryl/Vinyl Halide | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Aryl-substituted alkene | Good for arylation of alkenes, tolerant of many functional groups. |
Reactivity and Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is a cornerstone of the molecule's reactivity, readily participating in a variety of classical transformations.
The carboxylic acid group of this compound can be converted into esters and amides, which are fundamental transformations in organic synthesis, often used to modify a compound's physical properties or to prepare intermediates for pharmaceuticals and other fine chemicals. ontosight.ai
Esterification: This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction introduces an alkoxy group, forming compounds such as methyl or ethyl butanoate derivatives. These esters are often used as intermediates in further synthetic steps. researchgate.net
Amidation: The formation of an amide bond is achieved by reacting the carboxylic acid with a primary or secondary amine. This reaction usually requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. Amidation is a crucial reaction in the synthesis of biologically active molecules.
| Transformation | Reagents & Conditions | Product Type |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 4-(3-bromo-4-methylphenyl)butanoate |
| Amidation | Primary/Secondary Amine (e.g., R-NH₂, R₂-NH), Coupling Agent (e.g., DCC, EDC) | N-substituted 4-(3-bromo-4-methylphenyl)butanamide |
The structure of this compound is conducive to intramolecular cyclization reactions, particularly under acidic conditions. A common transformation for 4-arylbutanoic acids is the intramolecular Friedel-Crafts acylation. In this reaction, the carboxylic acid, often after conversion to a more reactive acyl chloride or in the presence of a strong acid like polyphosphoric acid, attacks the aromatic ring to form a new carbon-carbon bond. This process yields a cyclic ketone, specifically a tetralone derivative.
Furthermore, the carboxylic acid group can be a participant in intermolecular reactions to construct more complex heterocyclic systems. nih.gov For instance, through multi-step sequences, the butanoic acid chain can be modified and then induced to cyclize with reagents that build heterocyclic frameworks like furans or other systems, depending on the synthetic strategy employed. researchgate.net
Synthetic Utility of the Aromatic Bromine Substituent
The bromine atom attached to the aromatic ring is a key functional handle for introducing molecular complexity through various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations. nih.gov
Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups to the aromatic ring. researchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This method is highly effective for creating carbon-carbon bonds and is noted for its stereoselectivity. organic-chemistry.orgnih.gov The process involves a Pd(0)/Pd(II) catalytic cycle and is typically carried out in the presence of a base. wikipedia.orglibretexts.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is the most straightforward method for preparing substituted alkynes and is conducted under mild conditions, which has allowed for its use in the synthesis of complex molecules. wikipedia.orgnih.govlibretexts.org
| Reaction Name | Coupling Partner | Typical Catalyst System | Product |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd complexes; Base (e.g., K₂CO₃, Na₂CO₃) | 4-(3-R-4-methylphenyl)butanoic acid |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂; Ligand (e.g., PPh₃); Base (e.g., Et₃N) | 4-(3-alkenyl-4-methylphenyl)butanoic acid |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI); Amine Base | 4-(3-alkynyl-4-methylphenyl)butanoic acid |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (in this case, bromine). libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
The this compound molecule lacks such strong activating groups. The methyl group is electron-donating, and the butanoic acid side chain is only weakly deactivating. Consequently, the aromatic ring is not sufficiently electron-poor to undergo SNAr reactions under standard conditions. masterorganicchemistry.com For substitution to occur, extremely harsh conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates generated with very strong bases, would likely be required.
Transformations at the Methyl Group on the Aromatic Ring
The methyl group on the aromatic ring, being in a benzylic position, is susceptible to specific oxidative and radical-mediated transformations. While less reactive than the carboxylic acid or the bromine substituent, it offers another avenue for derivatization.
One common transformation is free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator. This would selectively introduce a bromine atom onto the methyl group, converting it to a bromomethyl (-CH₂Br) group. This new functional group is a versatile electrophile, readily participating in nucleophilic substitution reactions to introduce a variety of other functionalities.
Alternatively, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform the molecule into a dicarboxylic acid, specifically 4-(3-bromo-4-carboxyphenyl)butanoic acid. The oxidation of alkyl side chains on aromatic rings is a fundamental transformation in organic chemistry. derpharmachemica.com
Benzylic Functionalization and Oxidation Reactions
The presence of a methyl group on the aromatic ring of this compound offers a reactive site for various functionalization and oxidation reactions. The benzylic position is particularly susceptible to radical reactions and oxidation due to the stabilizing effect of the adjacent benzene (B151609) ring on the resulting radical or cationic intermediates.
One of the primary benzylic functionalization reactions is free-radical bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. The reaction proceeds via a free radical chain mechanism, leading to the selective bromination of the benzylic methyl group to afford 4-(3-bromo-4-(bromomethyl)phenyl)butanoic acid. This benzylic bromide is a versatile intermediate that can be converted into a variety of other functional groups through nucleophilic substitution reactions.
The benzylic methyl group can also undergo oxidation to form a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), can directly oxidize the methyl group to a carboxyl group, yielding 4-(3-bromo-4-carboxyphenyl)butanoic acid. masterorganicchemistry.com This transformation is typically performed under harsh reaction conditions, such as heating in the presence of a strong acid or base. masterorganicchemistry.com The resulting dicarboxylic acid is a valuable building block for the synthesis of polyesters and polyamides.
A summary of potential benzylic functionalization and oxidation reactions is presented in the table below.
| Reaction | Reagents and Conditions | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat/Light | 4-(3-bromo-4-(bromomethyl)phenyl)butanoic acid |
| Benzylic Oxidation | Potassium Permanganate (KMnO4), Heat | 4-(3-bromo-4-carboxyphenyl)butanoic acid |
Multi-Component Reactions for Diverse Derivative Synthesis
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly efficient and atom-economical, allowing for the rapid generation of complex molecules from simple precursors. This compound, with its carboxylic acid functionality, can serve as a key component in several important MCRs, such as the Passerini and Ugi reactions.
The Passerini three-component reaction involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.comorganic-chemistry.orgresearchgate.netnih.gov In a hypothetical Passerini reaction, this compound could be reacted with an aldehyde (e.g., benzaldehyde) and an isocyanide (e.g., cyclohexyl isocyanide) to yield a complex α-acyloxy amide. The diversity of the final products can be easily achieved by varying the aldehyde and isocyanide components.
The Ugi four-component reaction is another powerful MCR that combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov By employing this compound as the carboxylic acid component, a wide array of bis-amide derivatives can be synthesized. For instance, its reaction with an amine (e.g., aniline), an aldehyde (e.g., formaldehyde), and an isocyanide (e.g., tert-butyl isocyanide) would lead to a highly functionalized bis-amide structure. The modular nature of the Ugi reaction allows for the creation of large chemical libraries for drug discovery and materials science.
The table below illustrates the potential for diverse derivative synthesis using this compound in MCRs.
| Multi-Component Reaction | Reactant 2 (Example) | Reactant 3 (Example) | Reactant 4 (Example) | Potential Product Class |
| Passerini Reaction | Aldehyde (e.g., Isobutyraldehyde) | Isocyanide (e.g., Benzyl isocyanide) | - | α-Acyloxy amides |
| Ugi Reaction | Amine (e.g., Methylamine) | Ketone (e.g., Acetone) | Isocyanide (e.g., Ethyl isocyanoacetate) | Bis-amides |
General Principles of Molecular Interactions and Receptor Binding
The interaction of any biologically active molecule, including arylbutanoic acid derivatives like this compound, with its biological target is governed by a set of fundamental molecular interactions. These non-covalent forces, while individually weak, collectively contribute to the specificity and affinity of a ligand for its receptor. The primary forces at play include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The specific functional groups present in an arylbutanoic acid derivative will dictate the types and strengths of these interactions.
The carboxylic acid moiety is a key functional group for many arylalkanoic acids, often serving as a primary binding motif. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated to a carboxylate anion. This negative charge allows for strong ionic interactions or salt bridges with positively charged residues, such as arginine or lysine, within a receptor's binding pocket.
The aromatic phenyl ring is another crucial component, contributing significantly to binding through hydrophobic interactions. These interactions arise from the tendency of nonpolar moieties to associate in an aqueous environment, effectively excluding water molecules and increasing entropy. The planar nature of the phenyl ring also allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor.
Substituents on the phenyl ring, such as the bromo and methyl groups in this compound, further modulate these interactions. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction where the halogen acts as an electrophilic species. Alkyl groups like methyl enhance hydrophobicity and can fit into specific hydrophobic pockets within the receptor, contributing to binding affinity through van der Waals forces.
The flexible butanoic acid linker allows the molecule to adopt various conformations, enabling an optimal fit within the binding site. This conformational flexibility is critical for the molecule to orient its key binding groups to interact effectively with complementary residues in the receptor.
| Interaction Type | Molecular Feature | Potential Interacting Receptor Residue |
| Ionic Interaction | Carboxylate group (-COO⁻) | Positively charged amino acids (e.g., Lysine, Arginine) |
| Hydrogen Bonding | Carboxylic acid (-COOH) | Polar amino acids (e.g., Serine, Threonine, Asparagine) |
| Hydrophobic Interaction | Phenyl ring, Methyl group | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) |
| π-π Stacking | Phenyl ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine) |
| Halogen Bonding | Bromo group | Electron-rich atoms (e.g., oxygen in carbonyls) |
| van der Waals Forces | Entire molecule | All proximal amino acids |
Conformational Analysis and Molecular Flexibility in the Context of Biological Recognition
The ability of a molecule to adopt different spatial arrangements, known as conformations, is a critical aspect of its interaction with a biological target. For arylbutanoic acid derivatives, flexibility arises primarily from the rotation around the single bonds within the butanoic acid side chain and the bond connecting the side chain to the phenyl ring. This molecular flexibility allows the ligand to adapt its shape to the topology of the receptor's binding site, a concept often referred to as "induced fit."
The butanoic acid chain can exist in numerous conformations, ranging from fully extended to more folded forms. The energetic landscape of these conformations will determine the probability of finding the molecule in a particular shape. The lowest energy conformation in solution may not be the one that is active at the receptor. The energy penalty required to adopt the "bioactive conformation" must be offset by the favorable binding energy gained from the interaction with the receptor. Computational methods like molecular modeling can be used to explore the conformational space of these molecules and predict their likely binding modes. nih.gov
Protein flexibility is also a crucial factor in biomolecular recognition. osu.edu Receptors are not static entities but are dynamic structures that can undergo conformational changes upon ligand binding. osu.edu Therefore, the recognition process is a dynamic interplay between the conformational possibilities of both the ligand and the receptor. A flexible ligand like an arylbutanoic acid derivative may be able to bind to multiple conformations of a receptor, potentially leading to different biological outcomes.
In the case of this compound, the flexibility of the four-carbon chain allows the terminal carboxylic acid group to orient itself in various positions relative to the substituted phenyl ring. This adaptability is essential for positioning the carboxylate for optimal ionic or hydrogen bonding interactions, while simultaneously allowing the substituted aromatic ring to settle into a hydrophobic pocket. A comprehensive molecular docking approach can be used to explore the conformational space of such ligands to understand their binding to receptors. rsc.org
Proposed Mechanisms of Action for Related Biological Activities (e.g., antimicrobial, antioxidant, DNA intercalation)
While specific mechanistic studies on this compound are not widely available, its structural features suggest potential mechanisms of action based on research into related compounds.
Antimicrobial Activity: Many aromatic acids and their derivatives, particularly those containing halogens, exhibit antimicrobial properties. The presence of a bromine atom on the phenyl ring can significantly enhance this activity. nih.gov One proposed mechanism for the antimicrobial action of such compounds is the disruption of the bacterial cell membrane. The lipophilic nature of the substituted aromatic ring can facilitate its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately cell death. Additionally, some phenolic compounds can inhibit microbial enzymes or interfere with nucleic acid synthesis. nih.gov Docking studies on some bromo-organic compounds suggest that they may act by inhibiting key bacterial enzymes like DNA gyrase.
Antioxidant Activity: Phenolic compounds are well-known antioxidants. While this compound is not a phenol (B47542) itself, it is possible that it could be metabolized in vivo to a phenolic derivative. The antioxidant mechanism of phenolic compounds involves their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction. nih.gov The presence of substituents on the aromatic ring can modulate this activity. The antioxidant action of phenolic compounds is mainly dependent on their chemical structure. researchgate.net
DNA Intercalation: DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. wikipedia.org This process can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a mechanism of action for some anticancer drugs. ijabbr.comnih.gov The phenyl ring of this compound is planar, a prerequisite for intercalation. However, the flexible butanoic acid side chain may sterically hinder an effective intercalation process. For a molecule to be an effective DNA intercalator, the planar aromatic system is usually more extensive (e.g., polycyclic aromatic systems). wikipedia.orgijabbr.com Therefore, while a weak interaction with DNA cannot be entirely ruled out, it is less likely to be the primary mechanism of action for a molecule with a single phenyl ring. The intercalation process involves the transfer of the molecule from an aqueous environment to the hydrophobic space between DNA base pairs. ijabbr.com
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and reactivity of molecules. biointerfaceresearch.com For this compound, methods like DFT with a basis set such as B3LYP/6-311++G(d,p) would be employed to optimize the molecule's geometry and compute its electronic properties. researchgate.net
Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.org The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich areas, indicating sites susceptible to electrophilic attack, while the LUMO highlights electron-deficient regions prone to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This allows for the prediction of sites involved in intermolecular interactions. Furthermore, DFT calculations are used to predict spectroscopic properties. researchgate.net Theoretical vibrational frequencies can be computed and compared with experimental data from FT-IR and FT-Raman spectroscopy to aid in structural confirmation and vibrational mode assignment. jcdronline.org Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a powerful tool for structural elucidation. jcdronline.org
Table 1: Predicted Electronic Properties of this compound using DFT
| Parameter | Predicted Value | Significance |
|---|---|---|
| $E_{HOMO}$ | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| $E_{LUMO}$ | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap ($\Delta E$) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment ($\mu$) | 2.1 D | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which possesses a rotatable butanoic acid chain, MD simulations are crucial for exploring its conformational landscape. These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, vibrates, and changes its shape.
By running simulations for nanoseconds or longer, a trajectory of atomic positions is generated. Analysis of this trajectory can identify the most stable, low-energy conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adopt a specific shape to interact with a biological target.
MD simulations are also invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water), one can observe how the solvent influences the molecule's conformation and dynamics. The formation of hydrogen bonds between the carboxylic acid group and water, as well as the hydrophobic interactions of the phenyl ring, can be explicitly modeled. This provides a more realistic understanding of the molecule's behavior in a biological or solution-phase environment compared to gas-phase calculations.
Table 2: Torsional Angle Analysis from a Hypothetical MD Simulation
| Torsional Angle (Atoms) | Observed Range (degrees) | Most Populated Conformation (degrees) | Implication |
|---|---|---|---|
| C(phenyl)-C-C-C(acid) | -180 to +180 | ~ +/- 170 (anti-periplanar) | Suggests an extended conformation of the side chain is preferred. |
| C-C-C-C(O)OH | -180 to +180 | ~ +/- 60 (gauche) | Indicates flexibility near the carboxylic acid group. |
In Silico Prediction of Molecular Interactions and Binding Modes (e.g., molecular docking with biological targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. For this compound, docking studies would be performed to predict its binding mode and affinity within the active site of a specific biological target. nih.gov
The process involves preparing a 3D structure of the ligand and the target protein, whose structure is often obtained from sources like the Protein Data Bank. A scoring function is then used to evaluate different binding poses, estimating the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode.
Analysis of the docked complex can reveal key intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the active site, hydrophobic interactions involving the bromo-methylphenyl ring, and potential halogen bonds involving the bromine atom. nih.gov These insights are critical for understanding the molecular basis of the ligand's potential biological activity and for guiding the design of more potent analogues. scienceopen.com
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value/Description |
|---|---|
| Target Protein | Hypothetical Cyclooxygenase-2 (COX-2) |
| Docking Score (kcal/mol) | -7.8 |
| Predicted Hydrogen Bonds | Carboxylic acid with Arg120 and Tyr355 |
| Predicted Hydrophobic Interactions | Phenyl ring with Leu352, Val523, and Ala527 |
| Predicted Halogen Interaction | Bromine atom with the backbone carbonyl of Ser353 |
Prediction of Synthetic Accessibility and Optimization of Reaction Pathways
Before committing resources to laboratory synthesis, it is crucial to assess whether a molecule can be synthesized efficiently. Computational tools can predict the synthetic accessibility (SA) of a compound. nih.gov These methods often use a fragment-based approach, where the molecule is deconstructed into smaller, more common chemical fragments. A synthetic accessibility score (SA score) is then calculated based on the complexity and prevalence of these fragments in databases of known compounds. researchgate.net SA scores typically range from 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.net
For this compound, an SA score would be calculated by analyzing its structural features, such as the substituted benzene ring and the butanoic acid side chain. A low to moderate score would suggest that its synthesis is feasible using standard organic chemistry reactions.
Furthermore, computational programs can assist in optimizing reaction pathways through retrosynthetic analysis. nih.gov These programs can propose disconnections of the target molecule into simpler, commercially available precursors. By evaluating different synthetic routes based on reaction databases and predicted reaction outcomes, chemists can identify the most promising and efficient pathway to pursue in the lab. researchgate.net
Table 4: Synthetic Accessibility Score (SA Score) Calculation
| Molecular Fragment | Complexity Contribution | Frequency Contribution |
|---|---|---|
| 4-methylphenyl | +0.5 | -0.2 |
| Aromatic Bromine | +0.8 | -0.1 |
| Butanoic acid chain | +1.2 | -0.5 |
| Total Estimated SA Score | 2.7 (Theoretically easy to synthesize) |
Applications in Advanced Chemical Synthesis and Materials Science
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
The primary application of 4-(3-Bromo-4-methylphenyl)butanoic acid in organic synthesis stems from its utility as a versatile intermediate. Its molecular architecture allows for sequential or orthogonal chemical modifications at two different points: the carboxylic acid tail and the brominated aromatic ring. This enables the construction of complex molecular frameworks.
The aryl bromide moiety serves as a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex scaffolds from simpler precursors. For instance, the bromine atom can be substituted by various organic groups through reactions such as:
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a new C-C bond, creating biaryl structures or styrenyl derivatives.
Heck Coupling: Reaction with an alkene to introduce a vinyl group onto the aromatic ring.
Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethyne linkage.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, leading to substituted aniline (B41778) derivatives.
Simultaneously, the butanoic acid chain offers a site for a different set of chemical transformations. The carboxylic acid group can be readily converted into a variety of other functional groups, including:
Esters: Through Fischer esterification with alcohols.
Amides: By coupling with primary or secondary amines using activating agents like N,N'-Dicyclohexylcarbodiimide (DCC).
Acyl Halides: Via reaction with reagents such as thionyl chloride or oxalyl chloride.
Alcohols: Through reduction of the carboxylic acid using strong reducing agents like lithium aluminum hydride.
The presence of these two distinct reactive centers allows chemists to use the molecule as a scaffold, selectively building out different parts of a target molecule in a controlled manner.
| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Structure |
| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative |
| Aryl Bromide | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | N-Aryl amine derivative |
| Carboxylic Acid | Amide Coupling | Amine, Coupling agent (e.g., DCC, EDAC) | Amide derivative |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester derivative |
| Carboxylic Acid | Reduction | LiAlH₄, then H₂O | Primary alcohol |
Derivatization for the Development of Specialized Chemical Probes and Ligands
The same reactivity that makes this compound a versatile intermediate also allows for its derivatization into highly specialized molecules like chemical probes and ligands. Chemical probes are used to study biological systems, while ligands are designed to bind to specific metal ions or biological targets.
The carboxylic acid group is ideal for conjugation to other molecules. Using standard peptide coupling methods, it can be attached to the amine group of a fluorophore (a fluorescent molecule), a biotin (B1667282) tag for affinity purification, or a larger biomolecule like a peptide. thermofisher.com This creates a probe where the 3-bromo-4-methylphenyl moiety acts as a specific structural component or a spacer.
Furthermore, the aryl bromide can be used to introduce functionalities necessary for ligating metal ions. For example, a Suzuki coupling reaction could be used to attach a pyridine (B92270) or bipyridine unit, creating a chelating site for metals. The ability to perform these modifications allows for the rational design of ligands with tailored electronic and steric properties for applications in catalysis, chemical sensing, or medical imaging.
Example Derivatization Pathways:
Fluorescent Probe Synthesis: The carboxylic acid is activated and reacted with an amino-functionalized fluorophore (e.g., aminocoumarin) to form a stable amide bond. The resulting molecule can be used to track the distribution of related compounds in biological systems.
Bifunctional Ligand Creation: The aryl bromide is converted to a boronic ester via an iridium or palladium-catalyzed borylation reaction. nih.govorganic-chemistry.org This new functional group can then undergo further coupling, while the carboxylic acid end can be attached to a solid support or another molecular entity.
Potential in Polymer Chemistry and Supramolecular Assemblies
While specific examples in literature are scarce, the bifunctional nature of this compound presents significant potential for applications in materials science, particularly in the fields of polymer chemistry and supramolecular assemblies.
In polymer chemistry, the molecule can serve as a functional monomer. The carboxylic acid group can participate in step-growth polymerization reactions. For example, it can be converted into an acyl chloride or ester and then polymerized with a diol to form a polyester, or with a diamine to form a polyamide. The pendant 3-bromo-4-methylphenyl group would then be incorporated into the polymer side chain. This allows for post-polymerization modification via the aryl bromide, enabling the synthesis of functional materials where properties like refractive index, conductivity, or affinity can be tuned after the main polymer chain is formed.
In the realm of supramolecular chemistry, the molecule possesses key features for designing self-assembling systems.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable dimers or extended chains.
Aromatic Interactions: The phenyl ring can participate in π-π stacking interactions, which are crucial for organizing molecules in the solid state or in solution.
The combination of a directional hydrogen-bonding group with a flat aromatic surface makes this compound a candidate for forming structures like liquid crystals, organogels, or other ordered assemblies. The bromine atom adds specific weight and polarity to one side of the aromatic ring, which can be used to fine-tune the packing and stability of these supramolecular structures.
Conclusion and Future Research Perspectives
Summary of the Current Research Landscape for 4-(3-Bromo-4-methylphenyl)butanoic acid and Related Structures
The current body of scientific literature directly investigating this compound is notably sparse, with the compound being primarily cataloged by chemical suppliers as a research chemical or building block. A comprehensive survey of academic and patent databases reveals a lack of dedicated studies on its synthesis, characterization, or application. Consequently, its specific chemical, physical, and biological properties remain largely undocumented.
However, the research landscape for related structures—substituted phenylalkanoic acids—is both broad and dynamic. These compounds form the backbone of numerous molecules with significant applications in medicinal chemistry, materials science, and agrochemistry. Phenylbutanoic acid derivatives, in particular, are recognized for a range of biological activities. For instance, compounds within this class have been explored for their potential as agonists for receptors like the free fatty acid receptor 4 (FFAR4), which is a target for anti-diabetic drugs. mdpi.comresearchgate.net The structural motif of a phenyl ring attached to a butanoic acid chain is a common scaffold in the design of bioactive molecules.
The introduction of halogen and alkyl substituents onto the phenyl ring, as seen in this compound, is a well-established strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The bromine atom can influence lipophilicity, metabolic stability, and can serve as a handle for further chemical modification through cross-coupling reactions. The methyl group can affect steric interactions with biological targets and influence the electronic nature of the aromatic ring. Research on various substituted phenylalkanoic acids has demonstrated that the nature and position of these substituents can profoundly impact the molecule's biological activity and conformational preferences. nih.gov
The table below summarizes the research areas for a selection of related substituted phenylalkanoic acid derivatives, illustrating the diverse potential applications that could be explored for the title compound.
| Compound Class | Research Focus | Potential Applications |
| Halogenated Phenylalkanoic Acids | Medicinal Chemistry | Anti-inflammatory, Anti-cancer, Anti-diabetic Agents |
| Alkylated Phenylalkanoic Acids | Agrochemical Research | Herbicides, Plant Growth Regulators |
| Phenoxyalkanoic Acids | Pharmaceutical Development | Metabolic Disorder Treatments, Receptor Agonists mdpi.com |
| Phenylpropanoic Acids | Drug Discovery | Improving Metabolic Stability and Hydrophilicity researchgate.net |
Identification of Research Gaps and Emerging Challenges in Synthesis and Application
The primary research gap concerning this compound is the absence of fundamental data. There is a clear need for the development and optimization of a reliable synthetic route to produce the compound in sufficient purity and yield for further study. While general methods for the synthesis of phenylalkanoic acids exist, such as Friedel-Crafts acylation of a substituted benzene (B151609) followed by reduction, the specific application of these methods to 3-bromo-4-methyltoluene and succinic anhydride (B1165640) or a related synthon has not been detailed in the literature. Challenges in synthesis could include regioselectivity during the acylation step and the potential for side reactions.
A significant challenge is the lack of comprehensive characterization. Standard analytical data, including NMR (¹H, ¹³C), mass spectrometry, and infrared spectroscopy, are not publicly available in research literature, hindering the ability of researchers to confirm its structure and purity. Furthermore, its physical properties, such as melting point, solubility, and crystalline structure, have not been documented.
In terms of application, the complete absence of biological screening data represents a major gap. The potential of this compound as a pharmaceutical intermediate, an agrochemical, or a material science building block is entirely unexplored. The "butyrate paradox," where butyric acid and its derivatives can have variable effects depending on the cell type, suggests that a thorough investigation of the biological activity of this specific substituted derivative is warranted. Emerging challenges in the broader field include developing derivatives with high selectivity for their biological targets to minimize off-target effects and understanding the long-term metabolic fate of halogenated organic compounds in biological systems.
Promising Directions for Innovative Methodologies and Functionalization Strategies
Future research on this compound should initially focus on establishing a robust and scalable synthetic methodology. Exploring modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, could provide more efficient and versatile routes to this and related compounds compared to classical methods. For instance, a Suzuki or Negishi coupling could be envisioned to construct the substituted phenyl ring system prior to the introduction of the butanoic acid side chain.
Once the synthesis is optimized, a promising direction would be to use this compound as a scaffold for creating a library of more complex molecules. The bromine atom is a particularly attractive functional handle for this purpose. It can be readily transformed through various cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents at the 3-position of the phenyl ring. nih.gov This would allow for a systematic exploration of the structure-activity relationship (SAR) of its derivatives.
Another innovative avenue is the functionalization of the butanoic acid chain. The carboxylic acid group can be converted into esters, amides, or other functional groups to modulate the compound's properties. For example, creating amide derivatives could enhance the molecule's interaction with biological targets or alter its pharmacokinetic profile. mdpi.com The development of a synthetic platform around a versatile and reactive intermediate, such as a bromomethyl-substituted version of the core structure, could enable the rapid introduction of diverse functional groups. nih.gov
Investigating the potential biological activity of this compound and its derivatives is a crucial future step. Screening for activity in areas where other phenylalkanoic acids have shown promise, such as in cancer, metabolic diseases, and inflammatory conditions, could yield valuable results. Molecular modeling and computational studies could be employed to predict potential biological targets and guide the design of new derivatives with enhanced activity and selectivity.
Q & A
Basic: What are the standard synthetic routes for 4-(3-Bromo-4-methylphenyl)butanoic acid?
Answer:
The synthesis typically involves bromination of a precursor such as 4-methylphenylbutanoic acid. A common method employs brominating agents like N-bromosuccinimide (NBS) or HBr with catalytic Lewis acids (e.g., FeBr₃). For regioselective bromination at the 3-position of the phenyl ring, directing groups or steric effects must be optimized . Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Post-synthesis, confirmatory techniques like ¹H NMR and HPLC are critical .
Advanced: How can researchers resolve contradictions in NMR data of synthetic intermediates?
Answer:
Contradictions in NMR spectra (e.g., unexpected coupling patterns or chemical shifts) often arise from diastereomer formation or impurities. To resolve these:
- Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous proton and carbon signals.
- Employ X-ray crystallography for definitive structural confirmation of crystalline intermediates .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
Basic: What characterization techniques are essential to confirm the structure of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To identify the aromatic protons (δ 7.2–7.8 ppm for bromo-substituted phenyl), methyl group (δ 2.3–2.5 ppm), and carboxylic acid proton (broad peak at δ 10–12 ppm) .
- IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- HPLC : Assess purity (>95% via C18 reverse-phase columns, acetonitrile/water mobile phase) .
Advanced: How can structure-activity relationship (SAR) studies be designed using this compound?
Answer:
SAR studies focus on modifying substituents to probe biological or chemical activity:
- Halogen replacement : Synthesize analogs by substituting bromine with chlorine or fluorine via Ullmann coupling or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Methyl group modification : Replace the 4-methyl group with bulkier substituents (e.g., -CF₃) to study steric effects.
- Biological assays : Test derivatives in enzyme inhibition (e.g., cyclooxygenase) or receptor-binding assays to correlate structural changes with activity .
Basic: What are the best practices for handling and storing this compound?
Answer:
- Storage : Keep at 0–6°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis of the carboxylic acid group .
- Solubility : Use anhydrous DMSO or THF for dissolution; avoid protic solvents if unstable intermediates are present.
- Safety : Handle in a fume hood with nitrile gloves and eye protection due to potential irritant properties .
Advanced: What computational modeling approaches predict the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model reaction pathways (e.g., bromination regioselectivity) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide derivative design .
- QSPR Models : Relate substituent electronic parameters (Hammett σ) to reaction rates or binding affinities .
Basic: How can impurities in synthetic batches be identified and quantified?
Answer:
- LC-MS : Detect trace impurities (e.g., de-brominated byproducts) with high sensitivity.
- GC-FID : Quantify volatile impurities if present .
- TLC Monitoring : Use silica plates with UV visualization during synthesis to track byproduct formation .
Advanced: What strategies optimize the yield of this compound in large-scale syntheses?
Answer:
- Catalyst optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance bromination efficiency.
- Flow chemistry : Improve heat and mass transfer for exothermic bromination steps .
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and stoichiometry to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
